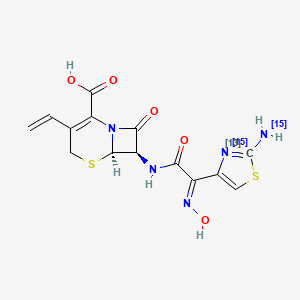
4-chloro-3,5-dimethylphenyl (2E)-3-(4-fluorophenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3,5-dimethylphenyl 3-(4-fluorophenyl)acrylate is an organic compound that belongs to the class of phenyl acrylates This compound is characterized by the presence of a chloro and two methyl groups on the phenyl ring, as well as a fluorophenyl group attached to the acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3,5-dimethylphenyl 3-(4-fluorophenyl)acrylate can be achieved through the esterification of 4-chloro-3,5-dimethylphenol with 3-(4-fluorophenyl)acrylic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of 4-chloro-3,5-dimethylphenyl 3-(4-fluorophenyl)acrylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-chloro-3,5-dimethylphenyl 3-(4-fluorophenyl)acrylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in polar solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amines or thioethers.
Scientific Research Applications
4-chloro-3,5-dimethylphenyl 3-(4-fluorophenyl)acrylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-3,5-dimethylphenyl 3-(4-fluorophenyl)acrylate involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophiles. This property makes it useful in the synthesis of complex organic molecules and in the modification of biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
4-chloro-3,5-dimethylphenol: A precursor used in the synthesis of 4-chloro-3,5-dimethylphenyl 3-(4-fluorophenyl)acrylate.
3-(4-fluorophenyl)acrylic acid: Another precursor used in the synthesis.
N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide: A structurally similar compound with different functional groups.
Uniqueness
Its ability to undergo multiple types of chemical reactions and its utility as a building block in organic synthesis make it a valuable compound in scientific research .
Properties
Molecular Formula |
C17H14ClFO2 |
|---|---|
Molecular Weight |
304.7 g/mol |
IUPAC Name |
(4-chloro-3,5-dimethylphenyl) (E)-3-(4-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C17H14ClFO2/c1-11-9-15(10-12(2)17(11)18)21-16(20)8-5-13-3-6-14(19)7-4-13/h3-10H,1-2H3/b8-5+ |
InChI Key |
GDXLSIBVXPKHNJ-VMPITWQZSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1Cl)C)OC(=O)/C=C/C2=CC=C(C=C2)F |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(=O)C=CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


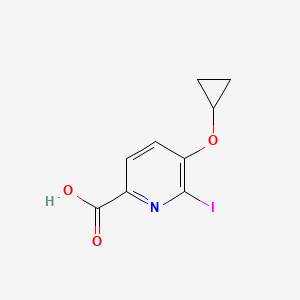
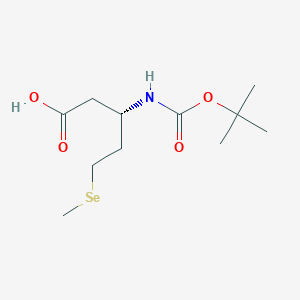
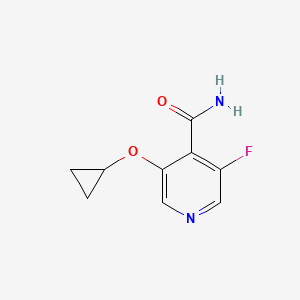
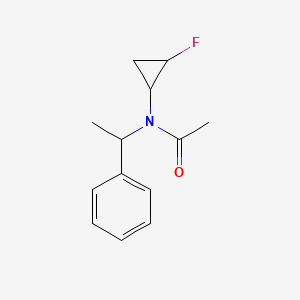
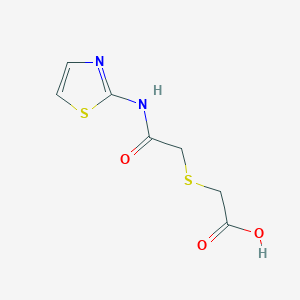
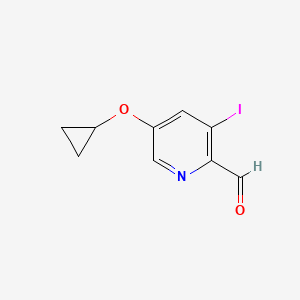
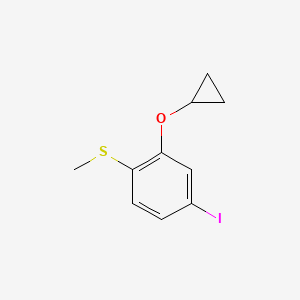
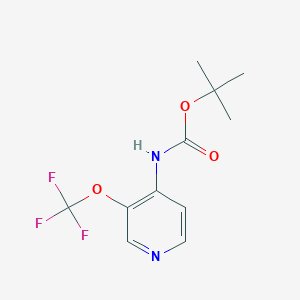
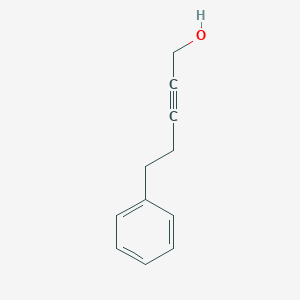
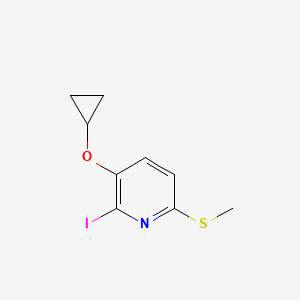
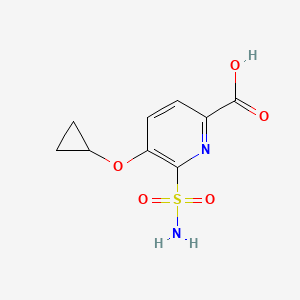
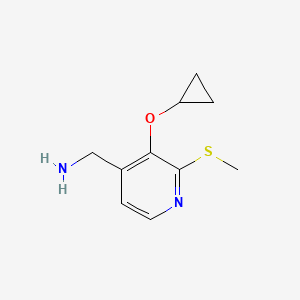
![methyl (9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylate](/img/structure/B14809336.png)
